2-Bromo-3'-fluoro-4'-methoxybenzophenone
Description
2-Bromo-3'-fluoro-4'-methoxybenzophenone is a substituted benzophenone derivative characterized by a benzophenone backbone (two benzene rings linked by a ketone group) with bromine, fluorine, and methoxy substituents at the 2-, 3'-, and 4'-positions, respectively. Its molecular formula is C₁₄H₁₀BrFO₂, and it is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound’s structural complexity and electron-withdrawing substituents (Br, F) make it a valuable precursor for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings .
Notably, the CAS number 327064-07-3 is associated with this compound, though it has been listed as a discontinued product in some sources .
Properties
IUPAC Name |
(2-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWULDKRPAFHYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215006 | |
| Record name | Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-97-5 | |
| Record name | Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-fluoro-4’-methoxybenzophenone typically involves the following steps:
Bromination: The introduction of a bromine atom into the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Fluorination: The introduction of a fluorine atom into the benzene ring. This can be done using fluorinating agents such as hydrogen fluoride (HF) or silver fluoride (AgF).
Methoxylation: The introduction of a methoxy group (-OCH3) into the benzene ring. This can be achieved using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 2-Bromo-3’-fluoro-4’-methoxybenzophenone may involve large-scale bromination, fluorination, and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-fluoro-4’-methoxybenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange, or Grignard reagents for nucleophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of iodinated, chlorinated, or other substituted benzophenones.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-Bromo-3’-fluoro-4’-methoxybenzophenone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares 2-Bromo-3'-fluoro-4'-methoxybenzophenone with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:
Key Differences and Research Findings
Backbone Variations: Acetophenone vs. Benzophenone: Acetophenone derivatives (e.g., 2-Bromo-4'-methoxyacetophenone) exhibit lower molecular weights and reduced steric hindrance, favoring reactions at the ketone group .
Safety and Handling: Benzophenone derivatives generally require more rigorous PPE (e.g., respiratory protection) than acetophenones due to higher lipophilicity and persistence . Fluorinated compounds may pose unique disposal challenges due to environmental persistence, as noted in SDS guidelines .
Biological Relevance: Studies on structurally related azo dyes () suggest that substituent positioning (e.g., meta vs. para) correlates with biological activity, such as carcinogenicity.
Biological Activity
2-Bromo-3'-fluoro-4'-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2. This compound belongs to the benzophenone family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique combination of bromine, fluorine, and methoxy groups enhances its potential as a pharmacophore in drug development.
Chemical Structure and Properties
The structure of this compound includes:
- A bromine atom (Br) at the 2-position
- A fluorine atom (F) at the 3'-position
- A methoxy group (-OCH3) at the 4'-position
This arrangement significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) can enhance binding affinity, while the methoxy group may contribute to lipophilicity, facilitating cellular uptake.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzophenone derivatives have been tested against various bacterial strains, showing varying degrees of inhibition. The compound's potential as an antimicrobial agent warrants further investigation.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzophenone Derivative | Staphylococcus aureus | 39 µg/mL |
| Benzophenone Derivative | Escherichia coli | 50 µg/mL |
Anticancer Activity
There is emerging evidence suggesting that benzophenone derivatives can inhibit cancer cell proliferation. Preliminary studies indicate that this compound may exhibit cytotoxic effects on specific cancer cell lines, possibly through mechanisms involving DNA intercalation or enzyme inhibition.
Case Studies
- In Vitro Studies : A study assessed the cytotoxicity of various benzophenone derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest favorable absorption and bioavailability profiles, making it a candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
